molecular formula C10H9NO2 B6596153 Indole-2,4,5,6,7-d5-3-acetic acid CAS No. 76937-78-5

Indole-2,4,5,6,7-d5-3-acetic acid

Cat. No. B6596153
CAS RN: 76937-78-5
M. Wt: 180.21 g/mol
InChI Key: SEOVTRFCIGRIMH-SNOLXCFTSA-N
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Description

Indole-2,4,5,6,7-d5-3-acetic acid is an isotopic analog of Indoleacetic Acid1. Indoleacetic Acid is the most common and naturally occurring plant hormone in the auxin class of hormones. It affects cell elongation, cell division, as well as plant growth and development1.



Synthesis Analysis

The synthesis of Indole-2,4,5,6,7-d5-3-acetic acid is not explicitly mentioned in the search results. However, it is mentioned that polydeuterated IAA (Indole-3-acetic acid) can be used as an internal standard for gas chromatographic-mass spectrometric analysis of IAA by selected ion monitoring2.



Molecular Structure Analysis

The molecular structure of Indole-2,4,5,6,7-d5-3-acetic acid is represented by the empirical formula C10D5H4NO23. The molecular weight is 180.213. The SMILES string representation is [2H]c1c ( [2H])c ( [2H])c2c (CC (O)=O)c ( [2H]) [nH]c2c1 [2H]3.



Chemical Reactions Analysis

The specific chemical reactions involving Indole-2,4,5,6,7-d5-3-acetic acid are not detailed in the search results. However, it is mentioned that 3-Indoleacetic acid-D5 can be used as an internal standard for the assay of IAA releases by alkaline hydrolysis of ester and amide conjugates4.



Physical And Chemical Properties Analysis

Indole-2,4,5,6,7-d5-3-acetic acid is a solid with a melting point of 165-169 °C (lit.)3. It has an isotopic purity of 98 atom % D and an assay of 98% (CP)3.


Scientific Research Applications

1. Development of Research Tools and Conjugates

Indole-3-acetic acid (IAA), a vital hormone in plants and an important metabolite in various organisms, has been modified to create novel research tools. Derivatives like 5- and 6-(2-aminoethyl)-indole-3-acetic acids have been developed for immobilized and carrier-linked forms of IAA. These derivatives have applications in linking with biochemical tags or biocompatible molecular probes, expanding the scope of research in plant physiology and biochemistry (Ilić et al., 2005).

2. Utilization in Mass Spectral Analysis

C(6)-[benzene ring]-indole-3-acetic Acid, a derivative of IAA, has been used as an internal standard for quantitative mass spectral analysis of IAA in plants. This derivative offers advantages like nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound, which are essential for accurate and reliable analytical results (Cohen et al., 1986).

3. Phototoxicity and Growth Inhibition Studies

The study of photooxidation products of indole-3-acetic acid, rather than the acid itself, has shown significant effects on cell growth inhibition in organisms like Escherichia coli. This research provides insights into the diverse effects of IAA and its derivatives on growth and differentiation processes in various species (Fukuyama & Moyed, 1964).

4. Investigating Auxin Biosynthesis

Research on the biosynthesis of the plant hormone IAA from indole-3-acetonitrile highlights the role of nitrilase in this process. This enzyme, vital for hydrolyzing indole-3-acetonitrile to IAA, has been cloned from Alcaligenes faecalis, providing valuable insights into the molecular biology of auxin biosynthesis in plants (Kobayashi et al., 1993).

5. Synthesis and Antioxidant Activity Studies

Studies on the synthesis of indole-3-acetic acid analogues and their antioxidant activities contribute to understanding the relationship between chemical structure and biological activity. This research is pivotal in developing novel antioxidants based on indole structures (Naik et al., 2011).

6. Antifungal and Antibacterial Applications

Research into IAA/diol-based pH-sensitive biological macromolecules has opened up potential applications in antifungal, antibacterial, and antioxidant fields. These biopolymers demonstrate tunable biological properties, indicating their utility in medical applications such as preventing infections in bandages, catheters, and similar products (Chitra et al., 2017).

Safety And Hazards

Specific safety and hazard information for Indole-2,4,5,6,7-d5-3-acetic acid is not available in the search results. However, it is always recommended to handle chemicals with appropriate safety measures.


Future Directions

The future directions of research involving Indole-2,4,5,6,7-d5-3-acetic acid are not explicitly mentioned in the search results. However, given its role as an isotopic analog of a plant hormone, it could potentially be used in studies investigating plant growth and development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-SNOLXCFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710429
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-2,4,5,6,7-d5-3-acetic acid

CAS RN

76937-78-5
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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2-acetic acid
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5,6-dimethylxanthone 4-acetic acid
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corticoid 21-carboxylic esters
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(N-methyl)-2- or -3-indolylacetic acid
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3- or 2-indolylacrylic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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anhydride
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52.3 mg
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23 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid

Citations

For This Compound
35
Citations
J Ueda, J Góraj, E Węgrzynowicz-Lesiak… - Journal of Fruit and …, 2012 - sciendo.com
Important role of auxin polar transport inhibitors such as TIBA (2, 3, 5-triiodobenzoic acid), NPA (N-(1-naphthyl) phthalamic acid) and morphactin (methyl 2-chloro-9-hydroxyfluorene-9-…
Number of citations: 3 sciendo.com
JD Cohen, BG Baldi, JP Slovin - Plant Physiology, 1986 - academic.oup.com
Indole-3-acetic acid (IAA) labeled with 13 C in the six carbons of the benzene ring is described for use as an internal standard for quantitative mass spectral analysis of IAA by gas …
Number of citations: 297 academic.oup.com
JS Kamboj, G Browning, PS Blake, JD Quinlan… - Plant Growth …, 1999 - Springer
Concentrations of abscisic acid and indole-3-acetic acid were measured by GC-MS-SIM in the shoot bark of clonal apple rootstocks (M.27, M.9, MM.106 and MM.111) when the …
Number of citations: 112 link.springer.com
G Browning, Z Singh, A Kuden… - Journal of Horticultural …, 1992 - Taylor & Francis
The possibility that the stimulation of pear flower initiation by (2RS, 3RS)-paclobutrazol (PP333) might be caused by changes in shoot apex IAA as apical activity is slowed, affecting …
Number of citations: 10 www.tandfonline.com
G Browning, TA Wignall - Tree physiology, 1987 - academic.oup.com
A technique is described for the rapid purification of indole-3-acetic acid (IAA) and abscisic acid (ABA) from small quantities of the basal trunk cambial region tissues of 34-year-old trees …
Number of citations: 33 academic.oup.com
EA Schneider, F Wightman - Physiologia Plantarum, 1986 - Wiley Online Library
Gas chromatography‐mass spectrometry evidence is presented for the presence of both phenylacetic acid (PAA) and 3‐indoleacetic acid (IAA) in vegetative and fertile tissues of the …
Number of citations: 25 onlinelibrary.wiley.com
S KARAKAWA, R NISHIMOTO, M HARADA… - …, 2019 - jstage.jst.go.jp
A simplified method for analyzing tryptophan (Trp) and its metabolites in human plasma was developed using liquid chromatography–electrospray ionization tandem mass spectrometry…
Number of citations: 11 www.jstage.jst.go.jp
Y Toda, K Okada, J Ueda, K Miyamoto - Acta Agrobotanica, 2019 - agro.icm.edu.pl
We have isolated germacranolide-type sesquiterpene lactones with an α-methyleneγ-lactone moiety, dehydrocostus lactone (DHCL), costunolide, santamarine, and a novel compound …
Number of citations: 5 agro.icm.edu.pl
Y Itoh, A Ezawa, K Kikuchi, Y Tsuruta… - Analytical and bioanalytical …, 2012 - Springer
Cardiovascular disease (CVD) is prevalent in patients with chronic kidney disease (CKD). In hemodialysis (HD) patients, some protein-bound uremic toxins are considered to be …
Number of citations: 291 link.springer.com
JLP Ng, TT Truong, CH Hocart, U Mathesius - Bio-protocol, 2016 - bio-protocol.org
Auxins represent a major group of phytohormones controlling plant development. The spatio-temporal regulation of auxin gradients is essential for the initiation, growth and correct …
Number of citations: 1 bio-protocol.org

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